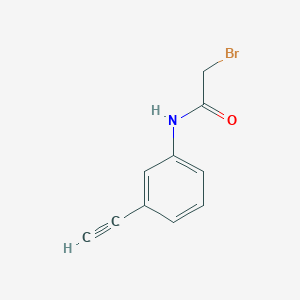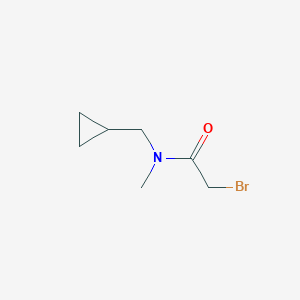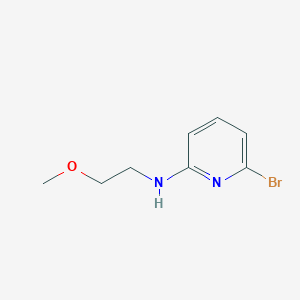![molecular formula C12H13NS B1443986 1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine CAS No. 1483916-78-4](/img/structure/B1443986.png)
1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine
Overview
Description
“1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine” is an aromatic amine . It is also known as 2-Thiopheneethylamine . It has an empirical formula of C6H9NS and a molecular weight of 127.21 .
Synthesis Analysis
This compound undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S-methylisothiourea .Molecular Structure Analysis
The molecular structure of “1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine” is represented by the SMILES stringNCCc1cccs1 . The InChI key for this compound is HVLUYXIJZLDNIS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine” include a boiling point of 200-201 °C/750 mmHg, a density of 1.087 g/mL at 25 °C, and a refractive index of n20/D 1.551 (lit.) .Scientific Research Applications
LED-Induced Polymerization
Researchers have developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These compounds demonstrate excellent photoinitiating abilities for polymerizing epoxides or (meth)acrylates under air, showing significantly higher polymerization efficiencies compared to commercial photoinitiators. This advancement is particularly notable in overcoming oxygen inhibition in polymerization processes (Jing Zhang et al., 2015).
Copper-Catalyzed Stereospecific C–S Coupling Reaction
A ligand-free, copper-catalyzed stereospecific C–S coupling reaction has been developed to synthesize highly enantiopure benzylic thioethers, thioacetates, and sulfones. This process efficiently utilizes enantioenriched tertiary benzylic amines, including derivatives similar to 1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine, to transfer chirality to the products with minimal inversion (Wenlong Jiang et al., 2018).
Synthesis of Novel Polymers
Novel polymers with thiophenylanilino and furanylanilino backbones have been synthesized, showcasing a hybrid structure with substituted phenyl side groups. These polymers are prepared through a process involving electrophilic aromatic conditions and Stille cross-coupling reactions, leading to materials with promising electrochemical properties (Lawrence C. Baldwin et al., 2008).
Amide Synthesis for Peptide Production
A method for direct amide bond synthesis between carboxylic acids and amines has been developed using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst. This process is effective at room temperature for a wide range of substrates and is applicable to aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids, as well as various amines. It has particular relevance for coupling N-Boc-protected amino acids with minimal racemization, contributing to peptide synthesis (Tharwat Mohy El Dine et al., 2015).
properties
IUPAC Name |
1-(2-thiophen-3-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9(13)11-4-2-3-5-12(11)10-6-7-14-8-10/h2-9H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHMUEOCAUBLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)


![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)

![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)

![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)



